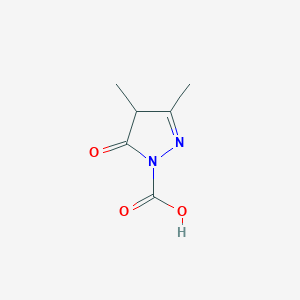
Octanoyloxycarbonyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoyloxycarbonyl octanoate is an ester compound formed from octanoic acid and octanol. It is a medium-chain fatty acid ester that is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octanoyloxycarbonyl octanoate can be synthesized through esterification, where octanoic acid reacts with octanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoyloxycarbonyl octanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Octanoic acid and octanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Octanoyloxycarbonyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of octanoyloxycarbonyl octanoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes involved in lipid metabolism, affecting the overall metabolic pathways.
Membrane Interaction: The compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
Signal Transduction: It may influence signal transduction pathways by modulating the activity of specific receptors or signaling molecules.
Comparaison Avec Des Composés Similaires
Octanoyloxycarbonyl octanoate can be compared with other medium-chain fatty acid esters such as:
- Butyl octanoate
- Ethyl octanoate
- Methyl octanoate
Uniqueness
This compound is unique due to its specific chain length and ester configuration, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring medium-chain esters with specific solubility and reactivity profiles.
Similar Compounds
- Butyl octanoate : Similar ester but with a butyl group instead of an octyl group.
- Ethyl octanoate : Contains an ethyl group, leading to different solubility and volatility characteristics.
- Methyl octanoate : A shorter ester with a methyl group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C17H30O5 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
octanoyloxycarbonyl octanoate |
InChI |
InChI=1S/C17H30O5/c1-3-5-7-9-11-13-15(18)21-17(20)22-16(19)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
WUVYPLAYXXCICD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(=O)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)







